REACTION_CXSMILES
|
CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.CN1CCOCC1.Cl.[CH3:31][O:32][C:33]1[C:38]([CH3:39])=[CH:37][C:36]([CH:40]2[CH2:45][N:44]3[CH:46]=[C:47]([C:49]([OH:51])=O)[N:48]=[C:43]3[CH2:42][CH2:41]2)=[CH:35][C:34]=1[CH3:52].[C:53]1([CH:59]([N:66]2[CH2:71][CH2:70][NH:69][CH2:68][CH2:67]2)[C:60]2[CH:65]=[CH:64][CH:63]=[CH:62][CH:61]=2)[CH:58]=[CH:57][CH:56]=[CH:55][CH:54]=1>CN(C=O)C>[CH:59]([N:66]1[CH2:71][CH2:70][N:69]([C:49]([C:47]2[N:48]=[C:43]3[CH2:42][CH2:41][CH:40]([C:36]4[CH:37]=[C:38]([CH3:39])[C:33]([O:32][CH3:31])=[C:34]([CH3:52])[CH:35]=4)[CH2:45][N:44]3[CH:46]=2)=[O:51])[CH2:68][CH2:67]1)([C:60]1[CH:65]=[CH:64][CH:63]=[CH:62][CH:61]=1)[C:53]1[CH:58]=[CH:57][CH:56]=[CH:55][CH:54]=1 |f:0.1,3.4|
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Name
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|
Quantity
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212 mg
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Type
|
reactant
|
Smiles
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CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
|
Name
|
|
Quantity
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181 μL
|
Type
|
reactant
|
Smiles
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CN1CCOCC1
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Name
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6-(4-methoxy-3,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
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Quantity
|
165 mg
|
Type
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reactant
|
Smiles
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Cl.COC1=C(C=C(C=C1C)C1CCC=2N(C1)C=C(N2)C(=O)O)C
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Name
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|
Quantity
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1 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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166 mg
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C(C1=CC=CC=C1)N1CCNCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred vigorously for 30 min at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was stirred for 4 h at room temperature
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Duration
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4 h
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Type
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ADDITION
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Details
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poured onto water
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Type
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FILTRATION
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Details
|
The precipitated solid was filtered
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Reaction Time |
30 min |
Name
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|
Type
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|
Smiles
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C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCN(CC1)C(=O)C=1N=C2N(CC(CC2)C2=CC(=C(C(=C2)C)OC)C)C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |